4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one

Medicinal Chemistry Isomer Differentiation Physicochemical Profiling

4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one (CAS 1155622-59-5) is a synthetic small-molecule belonging to the N-aryl-2-pyrrolidinone class, characterized by a 4-phenoxyphenyl substituent at the lactam nitrogen and a free primary amine at the 4-position of the pyrrolidinone ring. Its molecular formula is C₁₆H₁₆N₂O₂ with a molecular weight of 268.31 g/mol.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 1155622-59-5
Cat. No. B1518140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one
CAS1155622-59-5
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)N
InChIInChI=1S/C16H16N2O2/c17-12-10-16(19)18(11-12)13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-9,12H,10-11,17H2
InChIKeyOIRCOVVOPYGRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one (CAS 1155622-59-5): Structural Identity, Compound Class, and Procurement Baseline


4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one (CAS 1155622-59-5) is a synthetic small-molecule belonging to the N-aryl-2-pyrrolidinone class, characterized by a 4-phenoxyphenyl substituent at the lactam nitrogen and a free primary amine at the 4-position of the pyrrolidinone ring . Its molecular formula is C₁₆H₁₆N₂O₂ with a molecular weight of 268.31 g/mol [1]. The compound is primarily catalogued as a research-grade building block or screening compound by multiple international suppliers, with commercial purity specifications ranging from 95% to 98% . It exists as a positional isomer of 4-amino-1-(2-phenoxyphenyl)pyrrolidin-2-one (PubChem CID 43521095), differing only in the attachment position (para vs. ortho) of the phenoxy group on the N-phenyl ring, a distinction that carries implications for molecular conformation, physicochemical properties, and potential target engagement [2].

Why Generic 2-Pyrrolidinone or N-Aryl Pyrrolidinone Analogs Cannot Substitute for 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one in Structure-Sensitive Applications


Interchangeability among pyrrolidin-2-one derivatives is precluded by the convergent influence of two structural determinants unique to this compound: (i) the N-(4-phenoxyphenyl) substituent, where the para-phenoxy attachment establishes a specific N-aryl dihedral angle and extended aromatic surface distinct from ortho or meta isomers, and (ii) the unsubstituted 4-amino group, which serves as a primary derivatization handle for amide bond formation, reductive amination, or urea coupling [1][2]. Closely related analogs lacking the free amine—such as 1-(4-phenoxyphenyl)pyrrolidin-2-one or its 2,5-dione counterpart—forfeit this synthetic entry point entirely, while positional isomers (e.g., 2-phenoxyphenyl) alter the spatial orientation of the diphenyl ether motif and thus the pharmacophoric geometry in any target-bound conformation [1][3]. Substituting with generic N-phenyl-2-pyrrolidinone building blocks that omit the phenoxy extension removes the additional aromatic ring that contributes to hydrophobic burial surface area in ligand–protein complexes, as evidenced by structure–activity relationship (SAR) studies on phenoxyphenyl-containing pyrrolidinone inhibitor series [2][4].

Quantitative Differentiation Evidence: 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one vs. Closest Analogs


Positional Isomer Differentiation: Para (4-Phenoxyphenyl) vs. Ortho (2-Phenoxyphenyl) Physicochemical Property Comparison

The para-substituted target compound (CAS 1155622-59-5) and its ortho-substituted isomer (PubChem CID 43521095, 4-amino-1-(2-phenoxyphenyl)pyrrolidin-2-one) share identical molecular formula (C₁₆H₁₆N₂O₂) and molecular weight (268.31 g/mol), yet their positional isomerism is projected to produce divergent 3D conformational ensembles [1]. Computed global molecular descriptors—XLogP3-AA of 1.6, topological polar surface area (TPSA) of 55.6 Ų, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, and rotatable bond count of 3—are numerically identical as computed by PubChem's standard algorithms, because these 2D-based descriptors do not capture the positional difference [1]. However, the para-phenoxy attachment in the target compound positions the terminal phenyl ring farther from the pyrrolidinone core compared with the ortho isomer, altering the molecular shape, dipole vector orientation, and potential for π-stacking interactions in a protein binding site [2]. Such positional isomerism has been shown in phenoxyphenyl pyrrolidine series to modulate target binding affinity; analogous para-vs.-ortho SAR in related diphenyl ether-containing scaffolds has yielded potency differences exceeding 10-fold [2][3].

Medicinal Chemistry Isomer Differentiation Physicochemical Profiling

Vendor Purity and Specification Differentiation for Procurement Decisions

Commercial availability of 4-amino-1-(4-phenoxyphenyl)pyrrolidin-2-one spans multiple suppliers with varying purity specifications, minimum order quantities, and quality assurance documentation. Leyan (Product No. 1557082) offers the compound at 98% purity with 1 g and 5 g pack sizes as standard catalog items, with larger quantities available upon quotation . MolCore (Product No. MCR11331) supplies the compound at NLT 97% purity within an ISO-certified quality system . Enamine (Product No. EN300-54866) lists the compound at 95% purity as part of its screening compound collection [1]. These purity specifications—ranging from 95% to 98%—translate to maximum total impurity burdens of 5% to 2%, respectively, which is a meaningful difference in the context of biochemical assay reproducibility where unidentified impurities at even 1–2% can produce false-positive hits in high-throughput screening [2]. No supplier currently offers analytical certificates with characterized impurity profiles (e.g., HPLC chromatograms with peak assignments) in publicly accessible product listings for this specific compound.

Chemical Procurement Purity Specification Vendor Comparison

Synthetic Tractability: Free 4-Amino Group as a Derivatization Handle vs. Unsubstituted or Alkylated Pyrrolidinone Analogs

The target compound bears a primary amine at the pyrrolidinone 4-position, providing a nucleophilic functional group amenable to a broad scope of established bioconjugation and library synthesis reactions: amide coupling with carboxylic acids, sulfonamide formation with sulfonyl chlorides, reductive amination with aldehydes/ketones, urea formation with isocyanates, and thiourea formation with isothiocyanates [1]. In contrast, the non-aminated analog 1-(4-phenoxyphenyl)pyrrolidin-2-one (the des-amino variant lacking CAS registration in major databases) offers no equivalent reactive handle at the 4-position, restricting derivatization to electrophilic aromatic substitution on the phenoxyphenyl ring or α-carbon functionalization adjacent to the lactam carbonyl [1]. The 2,5-dione analog 1-(4-phenoxyphenyl)pyrrolidine-2,5-dione (CAS 1103975-95-6 for the 2-phenoxyphenyl isomer) similarly lacks the 4-amino group and introduces a second electrophilic carbonyl, altering the reactivity profile toward nucleophilic rather than electrophilic derivatization chemistry . Quantitative comparison of synthetic step count: elaborating the target compound via direct amide coupling requires one synthetic step, whereas accessing a comparable 4-amido derivative from the des-amino analog necessitates at least three steps (α-bromination, azide displacement, reduction, and acylation), corresponding to an estimated ≥3-fold reduction in synthetic efficiency [1].

Synthetic Chemistry Derivatization Handle Building Block Utility

Class-Level Evidence: Phenoxyphenyl Pyrrolidinones as Privileged Scaffolds in Antiviral and Anti-Inflammatory Patent Space

The N-(phenoxyphenyl)-2-pyrrolidinone scaffold recurs in multiple patent families targeting viral proteases (HIV, flaviviruses) and inflammatory pathways (COX-2/LTA₄H dual inhibition, PDE4), establishing its status as a privileged chemotype for these target classes [1][2][3]. Specifically, the U.S. patent application US20080287516 (Wu et al., assigned to IRM LLC) claims phenyl-substituted pyrrolidinones, including N-(phenoxyphenyl) variants, as inhibitors of HIV replication, with exemplified compounds demonstrating antiviral activity in cell-based assays [1]. A 2011 study on phenoxyphenyl pyrrolidine dual inhibitors of COX-2 and LTA₄H reported IC₅₀ values in the low micromolar to sub-micromolar range for the most potent analogs, with the phenoxyphenyl moiety identified as a critical determinant of inhibitory activity against both targets [2][3]. While the specific target compound (CAS 1155622-59-5) has not itself been the subject of published biological evaluation, its structural congruence with these patented chemotypes—particularly the combination of the N-(4-phenoxyphenyl) group and a functionalizable 4-position—positions it as a logical entry point for medicinal chemistry campaigns seeking to explore SAR around this scaffold [1][2].

Antiviral Anti-inflammatory Scaffold Prioritization Patent Analysis

Prioritized Research and Industrial Application Scenarios for 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one (CAS 1155622-59-5)


Parallel Library Synthesis for Antiviral SAR Exploration Targeting HIV or Flavivirus Proteases

The compound's free 4-amino group enables single-step diversification into amide, sulfonamide, urea, and thiourea libraries. Given the phenoxyphenyl pyrrolidinone scaffold's precedent in HIV antiviral patents [1] and the class-level association with flavivirus protease inhibition, parallel synthesis of 24–96 analogs via amide coupling with diverse carboxylic acid building blocks is the most direct path to generating initial SAR data. The para-phenoxy geometry provides a distinct vector for substituent exploration compared to ortho-substituted analogs [2].

Fragment-Based Drug Discovery (FBDD) Screening Library Inclusion as a Rule-of-Three-Compliant Primary Amine Fragment

With a molecular weight of 268.31 Da, calculated logP of approximately 1.6, and 1 hydrogen bond donor plus 3 hydrogen bond acceptors, the compound falls within favorable fragment-like property space [3]. The primary amine provides a synthetic handle for fragment elaboration via amide or urea linkage following hit identification by NMR, SPR, or thermal shift screening. Procurement of the 98% purity grade is recommended for fragment screening to minimize impurity-derived false positives.

Chemical Biology Probe Development via Amine-Reactive Conjugation to Fluorophores, Biotin, or Photo-Crosslinkers

The primary amine at the 4-position is compatible with NHS-ester, isothiocyanate, and sulfonyl chloride conjugation chemistries commonly used to append fluorophores (e.g., BODIPY, fluorescein), affinity tags (biotin), or photoaffinity labels (diazirine, benzophenone). The phenoxyphenyl moiety contributes additional UV absorbance (λₘₐₓ ~ 270–290 nm) that can facilitate HPLC purification and concentration determination of the resulting conjugates . This scenario leverages the dual structural features of the compound: the reactive amine handle and the chromophoric diphenyl ether.

Scaffold-Hopping Reference Compound for PDE4 or COX-2/LTA₄H Inhibitor Programs Requiring a Functionalizable Pyrrolidinone Core

The N-(4-phenoxyphenyl)-2-pyrrolidinone scaffold has established activity in PDE4 inhibition (patent US20050026913) [4] and dual COX-2/LTA₄H inhibition [5]. Researchers engaged in scaffold-hopping or lead optimization for these targets can employ 4-amino-1-(4-phenoxyphenyl)pyrrolidin-2-one as a starting point for installing diverse substituents at the 4-position while retaining the phenoxyphenyl pharmacophore. The commercial availability from multiple vendors (Leyan, MolCore, Enamine) ensures supply chain redundancy for sustained medicinal chemistry campaigns.

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